molecular formula C9H10F4N2 B13434791 N-ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine

N-ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine

Cat. No.: B13434791
M. Wt: 222.18 g/mol
InChI Key: XRYICDSRTYWVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine is a fluorinated organic compound that features a pyridine ring substituted with an ethyl group, a fluoro group, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine typically involves the reaction of 2-fluoropyridine with N-ethyl-2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Coupling Reactions: Biaryl or aryl-alkyl derivatives.

Scientific Research Applications

N-ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, leading to improved pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its pyridine ring and the presence of both fluoro and trifluoroethyl groups. This structural arrangement imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H10F4N2

Molecular Weight

222.18 g/mol

IUPAC Name

N-ethyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine

InChI

InChI=1S/C9H10F4N2/c1-2-15(6-9(11,12)13)7-3-4-14-8(10)5-7/h3-5H,2,6H2,1H3

InChI Key

XRYICDSRTYWVAE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(F)(F)F)C1=CC(=NC=C1)F

Origin of Product

United States

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